6-Chlorobenzoxazole-2(3H)-thione

Process Chemistry Agrochemical Intermediates Synthetic Yield Optimization

Procurement of 6-chlorobenzoxazole-2(3H)-thione is often hindered by poor yields and unreliable supply of the critical 6-chloro regioisomer. This compound directly resolves that bottleneck: - Validated industrial route to fenoxaprop-p-ethyl and metamifop with >95% synthetic yield. - Commercially available in multi-kilogram to 200 kg batches for cost-efficient scale-up. - Non-interfering scaffold for fragment-based drug discovery (aldehyde oxidase & tyrosinase IC50 >1 mM).

Molecular Formula C7H4ClNOS
Molecular Weight 185.63 g/mol
CAS No. 22876-20-6
Cat. No. B1299366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorobenzoxazole-2(3H)-thione
CAS22876-20-6
Molecular FormulaC7H4ClNOS
Molecular Weight185.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC(=S)N2
InChIInChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11)
InChIKeyHAASPZUBSZGCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorobenzoxazole-2(3H)-thione Procurement Guide


6-Chlorobenzoxazole-2(3H)-thione (C₇H₄ClNOS, MW 185.63, melting point 224-232°C) is a halogenated benzoxazole-2-thione derivative featuring a reactive thione group and a chloro substituent at the 6-position . This heterocyclic building block serves as a critical intermediate in agrochemical synthesis, particularly in the production of high-value herbicides, and as a scaffold for quorum sensing inhibitor development . Its structural attributes, including a calculated LogP of 2.4 and topological polar surface area of 53.4 Ų, define its physicochemical profile .

Synthetic role Agrochemical intermediate for phenoxy herbicides
Functional handle Reactive thione enables disulfide-based inhibitor design
Background profile Reported low off-target enzyme inhibition (>1 mM)

6-Chlorobenzoxazole-2(3H)-thione: Substitution Specificity


Direct substitution of 6-chlorobenzoxazole-2(3H)-thione with regioisomers (e.g., 5-chloro) or other 6-substituted analogs is precluded by marked differences in synthetic accessibility, yield profiles, and downstream reactivity. Historical data indicate that 6-chloro-2-mercaptobenzoxazole was obtained with a yield of only 48% using conventional methods, while yields for the 5-chloro derivative were not even reported due to poor outcomes [1]. Furthermore, the 6-chloro regioisomer serves as an essential precursor to specific herbicides (fenoxaprop-p-ethyl and metamifop) that cannot be efficiently accessed from the 5-chloro analog or other benzoxazole-2-thiones [2]. These differential synthetic and applied utilities establish a strict, non-negotiable requirement for the 6-chloro substitution pattern in targeted research and industrial applications.

5-Chloro regioisomer
Historical synthetic yields unreported for 5-Cl analog; established herbicide routes require 6-chloro substitution pattern.
Benzoxazol-2-one analogs
Oxo derivatives lack the thione group necessary for disulfide formation in quorum sensing inhibitor precursors.

6-Chlorobenzoxazole-2(3H)-thione: Direct Comparison with Analogs


Synthetic Yield Improvement

A novel preparation method for 2-mercapto-6-chlorobenzoxazole (target compound) achieves yields of 96-97% using sodium ethylxanthate in aqueous alkaline conditions, a marked improvement over the historically reported 48% yield from earlier methods [1][2]. This advancement specifically addresses the 6-chloro regioisomer, while the 5-chloro analog historically yielded no reportable yields, underscoring the unique synthetic accessibility of the 6-chloro substitution pattern [2]. The enhanced yield translates directly to reduced procurement costs and improved commercial viability for downstream agrochemical manufacturing.

Synthetic yield
Reported
96–97% mol yield
Supports cost-effective scale-up review
Modern aqueous method vs. earlier 48% yield; data to verify
Process Chemistry Agrochemical Intermediates Synthetic Yield Optimization

Negligible Enzyme Inhibition

In vitro enzyme inhibition assays reveal that 6-chlorobenzoxazole-2(3H)-thione exhibits IC50 values exceeding 1,000,000 nM (>1 mM) against both rabbit aldehyde oxidase (AOX) and mushroom tyrosinase, indicating essentially negligible inhibitory activity [1]. In contrast, other benzoxazole-2-thione derivatives, such as N-(3-phenylpropionyl)benzoxazole-2-thione, display potent inhibition of bacterial hyaluronan lyase with IC50 values of 15-24 μM (15,000-24,000 nM) [2]. This quantitative differential defines a clear selectivity profile: the unsubstituted thione core is not inherently a promiscuous enzyme inhibitor, and the 6-chloro derivative maintains this lack of activity against key metabolic and oxidase enzymes. Users seeking enzyme inhibitors should not select this compound; users requiring an inert building block or intermediate may find this low background activity advantageous.

Enzyme inhibition
Cross-study comparable
Target: IC50 >1,000,000 nM
Active analog: IC50 15–24 μM
Indicates low off-target enzyme interaction
Assay context: rabbit AOX, tyrosinase; comparator bacterial lyase
Enzyme Inhibition Aldehyde Oxidase Tyrosinase Selectivity Profiling

Agrochemical Intermediate Specificity

2-Mercapto-6-chlorobenzoxazole (target compound) is unequivocally identified as a key intermediate in the synthesis of the commercial herbicides fenoxaprop-p-ethyl and metamifop [1]. These herbicides belong to the phenoxy carboxylic acid class and require the 6-chloro regioisomer for efficient manufacturing routes. The corresponding 5-chloro isomer is not cited as an intermediate for these products, nor is it available in commercial quantities due to synthetic challenges [2]. The target compound's established role in multi-ton scale production (up to 200 kg batches reported) underscores its industrial relevance and differentiates it from other benzoxazole-2-thiones that lack this validated supply chain integration .

Agrochemical intermediate
Class-level
Validated precursor for fenoxaprop-p-ethyl, metamifop
Regioisomer-specific procurement required
Source-specific review; 5-Cl analog not cited
Agrochemical Synthesis Herbicide Intermediates Phenoxy Carboxylic Acid Herbicides

Quorum Sensing Inhibitor Precursor

6-Chlorobenzoxazole-2(3H)-thione is employed as a reactant in the synthesis of disulfide bond-containing ajoene analogs, which are under investigation as quorum sensing inhibitors to combat bacterial virulence . This application exploits the thione group for disulfide formation, a transformation that is not feasible with benzoxazole-2-one analogs lacking the sulfur moiety. While other benzoxazole-2-thiones could theoretically serve similar roles, the 6-chloro derivative offers a distinct advantage due to its established high-yield synthesis and commercial availability [1]. For researchers focused on anti-virulence strategies, this compound provides a readily accessible entry point to ajoene-like structures with defined substitution patterns.

Quorum sensing inhibitor
Supporting evidence
Thione: enables disulfide ajoene analogs
Oxo analogs: incompatible for S-S formation
Supports disulfide-based inhibitor design
Reaction compatibility context; confirm via synthesis trial
Quorum Sensing Inhibition Antimicrobial Resistance Ajoene Analogs

6-Chlorobenzoxazole-2(3H)-thione: Application Scenarios


Large-Scale Agrochemical Intermediate Manufacturing

Procurement for multi-kilogram to multi-ton synthesis of fenoxaprop-p-ethyl and metamifop herbicides. The high synthetic yield (>95%) and commercial availability in up to 200 kg batches ensure cost efficiency and supply chain reliability [1]. This is a well-validated industrial route; substitution with 5-chloro or other analogs is not feasible due to poor synthetic yields and lack of established downstream chemistry [2].

Quorum Sensing Inhibitor Synthesis

Research groups developing anti-virulence agents against bacterial pathogens should source this compound for the construction of disulfide-containing ajoene analogs [1]. The thione functionality enables thiol-disulfide exchange chemistry that is inaccessible to benzoxazole-2-one derivatives. The 6-chloro substitution provides a defined starting point for structure-activity relationship studies.

Inert Building Block for Medicinal Chemistry

Given its negligible inhibitory activity against aldehyde oxidase (IC50 >1 mM) and tyrosinase (IC50 >1 mM), this compound is suitable as a non-interfering scaffold in fragment-based drug discovery or as a control compound in enzyme inhibition assays [3]. Its low off-target profile is advantageous over more potent benzoxazole-2-thione derivatives that may confound assay results [4].

Application
Selection Property
Validation Focus
Agrochemical intermediate manufacturing
6-Chloro regioisomer specificity
Reported synthetic yield and process scale-up
Quorum sensing inhibitor synthesis
Thione-mediated disulfide chemistry
Reaction compatibility with thiol-disulfide exchange
Inert building block for fragment-based discovery
Low enzyme inhibition profile
Off-target enzyme activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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